molecular formula C19H36O B13960401 (E)-nonadec-12-en-9-one

(E)-nonadec-12-en-9-one

Cat. No.: B13960401
M. Wt: 280.5 g/mol
InChI Key: LLUGFFSGUQULMF-WYMLVPIESA-N
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Description

(E)-nonadec-12-en-9-one is an organic compound belonging to the class of alkenes and ketones It is characterized by a long carbon chain with a double bond at the 12th position and a ketone functional group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-nonadec-12-en-9-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Another method involves the use of the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a ketone to form the corresponding alcohol, which can then be dehydrated to yield the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig or Grignard reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(E)-nonadec-12-en-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or hydrogen halides (HCl, HBr) are used for electrophilic addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

(E)-nonadec-12-en-9-one has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene and ketone reactivity.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of (E)-nonadec-12-en-9-one involves its interaction with various molecular targets. The double bond and ketone functional group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

(E)-nonadec-12-en-9-one can be compared with other similar compounds, such as:

    (Z)-nonadec-12-en-9-one: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of atoms.

    Nonadecane: A saturated hydrocarbon with no double bonds or functional groups, which has different reactivity and applications.

    Nonadecanone: A ketone with a similar carbon chain length but without the double bond, which affects its chemical behavior and uses.

Properties

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

(E)-nonadec-12-en-9-one

InChI

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12+

InChI Key

LLUGFFSGUQULMF-WYMLVPIESA-N

Isomeric SMILES

CCCCCCCCC(=O)CC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCC(=O)CCC=CCCCCCC

Origin of Product

United States

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